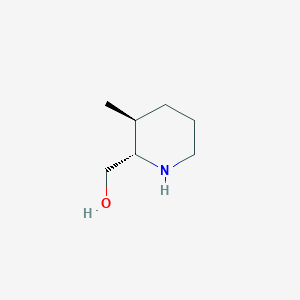
Methyl 2-acetyl-4-oxovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetyl-4-oxovalerate, also known as methyl 2-acetyl-4-oxopentanoate, is an organic compound with the molecular formula C8H12O4. It is a derivative of valeric acid and is characterized by the presence of both acetyl and oxo functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-acetyl-4-oxovalerate can be synthesized through several methods. One common synthetic route involves the reaction of 4-methyl-2-oxovaleric acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetyl-4-oxovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-acetyl-4-oxovalerate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of methyl 2-acetyl-4-oxovalerate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then participate in biochemical pathways, influencing cellular processes and physiological functions .
Comparison with Similar Compounds
Methyl 2-acetyl-4-oxovalerate can be compared with other similar compounds, such as:
4-Methyl-2-oxovaleric acid:
Methyl 2-oxovalerate: This compound lacks the acetyl group, resulting in different chemical properties and applications
Conclusion
This compound is a versatile compound with significant importance in various fields of scientific research and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable intermediate in organic synthesis and a subject of ongoing research in chemistry, biology, and medicine.
Properties
CAS No. |
85392-47-8 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
methyl 2-acetyl-4-oxopentanoate |
InChI |
InChI=1S/C8H12O4/c1-5(9)4-7(6(2)10)8(11)12-3/h7H,4H2,1-3H3 |
InChI Key |
NXEIASUEVWZIDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C(=O)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


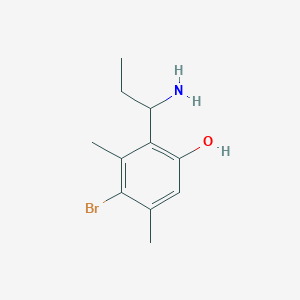
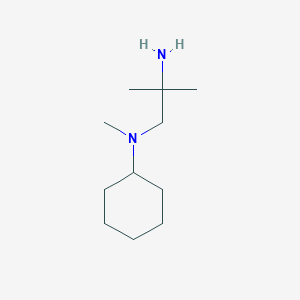
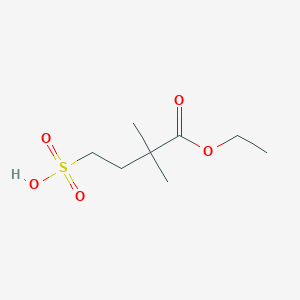
![4-Methyl-4-azaspiro[2.5]octan-7-amine dihydrochloride](/img/structure/B13333290.png)
![2-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B13333291.png)
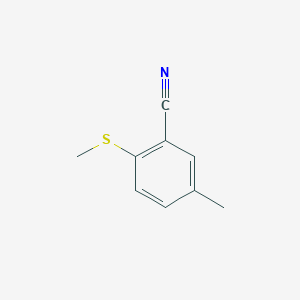
![2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13333301.png)
amine](/img/structure/B13333306.png)
![4,4-Dimethyl-2-(3-methylbicyclo[1.1.1]pentan-1-yl)cyclohex-1-ene-1-carbonitrile](/img/structure/B13333310.png)
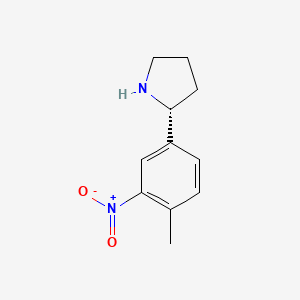
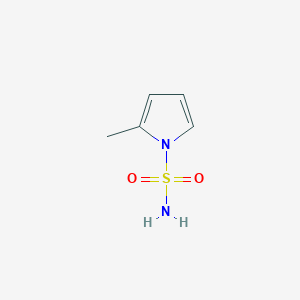
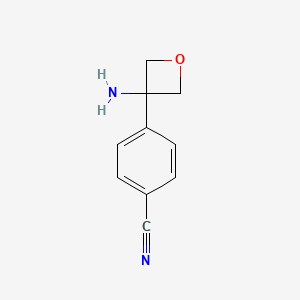
![3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13333345.png)
